molecular formula C11H15BrN2 B1413773 1-[(4-Bromo-2-methylphenyl)methyl]azetidin-3-amine CAS No. 1934439-29-8

1-[(4-Bromo-2-methylphenyl)methyl]azetidin-3-amine

Cat. No. B1413773
CAS RN: 1934439-29-8
M. Wt: 255.15 g/mol
InChI Key: HNSLNBONZFZYDR-UHFFFAOYSA-N
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Description

1-[(4-Bromo-2-methylphenyl)methyl]azetidin-3-amine is a chemical compound with diverse applications in scientific research. It holds potential in drug discovery and the synthesis of novel molecules. The compound’s structure includes an azetidine ring, which is a four-membered saturated heterocycle containing one nitrogen atom. Azetidines are utilized in various natural and synthetic products, exhibiting a range of biological activities .


Molecular Structure Analysis

The molecular formula of 1-[(4-Bromo-2-methylphenyl)methyl]azetidin-3-amine is C14H16BrN . Its structure includes a brominated phenyl group attached to an azetidine ring. Confirmatory techniques such as 1H-NMR, 13C-NMR, 15N-NMR, and 19F-NMR spectroscopy , along with HRMS investigations , validate the compound’s structure .

Scientific Research Applications

Antimicrobial and Antitubercular Applications

Azetidine derivatives have been synthesized and tested for their potential in treating bacterial and fungal infections, as well as tuberculosis. For instance, a series of pyrimidine-azetidinone analogues showed significant antimicrobial and antitubercular activities, suggesting their potential as lead compounds for developing new antibacterial and antituberculosis drugs (Chandrashekaraiah et al., 2014). Similarly, azetidine-2-one derivatives of 1H-benzimidazole were synthesized and evaluated for their antimicrobial activity, indicating their usefulness in designing novel antimicrobial agents (Noolvi et al., 2014).

Anti-Inflammatory and Cytotoxic Activities

Azetidine derivatives have also been explored for their anti-inflammatory and cytotoxic activities. A novel procedure to synthesize azetidin-2-ones revealed that these compounds exhibit significant anti-inflammatory effects, comparable to indomethacin, a commonly used anti-inflammatory drug (Sharma et al., 2013). Furthermore, some azetidine-2-one derivatives have shown good cytotoxic activity in vitro, suggesting their potential application in cancer therapy (Noolvi et al., 2014).

Future Directions

: Gudelis, E., Krikštolaitytė, S., Stančiauskaitė, M., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1091. DOI: 10.3390/molecules28031091

properties

IUPAC Name

1-[(4-bromo-2-methylphenyl)methyl]azetidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2/c1-8-4-10(12)3-2-9(8)5-14-6-11(13)7-14/h2-4,11H,5-7,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNSLNBONZFZYDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)CN2CC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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